4-Isopropylfuran-2-carbaldehyde

Description

BenchChem offers high-quality 4-Isopropylfuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylfuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

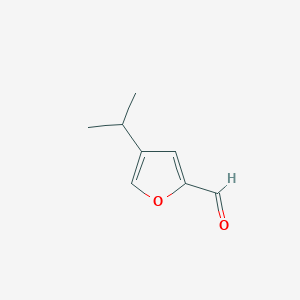

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(2)7-3-8(4-9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFIHRJWAKWIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=COC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482776 | |

| Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-07-9 | |

| Record name | 4-ISOPROPYLFURAN-2-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isopropylfuran-2-carbaldehyde

CAS Number: 16015-07-9

Abstract

This technical guide provides a comprehensive overview of 4-isopropylfuran-2-carbaldehyde, a key heterocyclic building block in synthetic organic and medicinal chemistry. The document delineates its fundamental physicochemical properties, detailed synthetic routes with mechanistic insights, characteristic analytical data, and significant applications, particularly its role as a pivotal intermediate in the development of novel therapeutics such as CXCR2 receptor antagonists. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical grounding and practical, field-proven protocols.

Introduction and Strategic Importance

4-Isopropylfuran-2-carbaldehyde, also known as 4-(1-methylethyl)-2-furancarboxaldehyde, is a substituted furan derivative that has emerged as a valuable precursor in the synthesis of complex organic molecules. The furan scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, prized for its ability to engage in various non-covalent interactions with biological targets.[1][2] The presence of a reactive aldehyde at the 2-position and an isopropyl group at the 4-position offers distinct points for chemical modification, making it a versatile intermediate.

The aldehyde functionality serves as a crucial handle for a variety of transformations, including reductive aminations, Wittig reactions, and condensations to form Schiff bases, chalcones, and other heterocyclic systems.[3] The isopropyl group, in contrast, provides steric bulk and lipophilicity, which can be critical for modulating the pharmacokinetic and pharmacodynamic profiles of a final drug candidate, influencing factors such as metabolic stability and receptor binding affinity. Its most notable application lies in the synthesis of advanced intermediates for potent and selective antagonists of the human chemokine receptor CXCR2, a G-protein coupled receptor implicated in a range of inflammatory diseases and cancer.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is foundational to its effective use in synthesis and research.

Physical and Chemical Properties

The key physicochemical properties of 4-isopropylfuran-2-carbaldehyde are summarized in the table below. This data is essential for reaction setup, solvent selection, and purification design.

| Property | Value | Source(s) |

| CAS Number | 16015-07-9 | [Multiple] |

| Molecular Formula | C₈H₁₀O₂ | [Multiple] |

| Molecular Weight | 138.16 g/mol | [Multiple] |

| Appearance | Colorless to pale yellow liquid (estimated) | N/A |

| Boiling Point | 92-95 °C (at 13 Torr) | N/A |

| Predicted Density | 1.031 ± 0.06 g/cm³ | N/A |

| SMILES | CC(C)c1cc(oc1)C=O | [Multiple] |

| InChI Key | RNFIHRJWAKWIEM-UHFFFAOYSA-N | [Multiple] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 4-isopropylfuran-2-carbaldehyde after synthesis. Below are the anticipated spectral data based on the analysis of furan-2-carbaldehyde and its alkylated derivatives.[6]

-

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule's hydrogen environments.

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.5-9.7 ppm.

-

Furan Ring Protons: Two distinct signals are anticipated. The proton at the C5 position (adjacent to the oxygen) is expected as a singlet or a fine doublet around δ 7.6-7.8 ppm. The proton at the C3 position (adjacent to the isopropyl group) will appear as a singlet around δ 6.5-6.7 ppm.

-

Isopropyl Group Protons: A septet for the methine proton (CH) is expected around δ 3.0-3.3 ppm, coupled to the six equivalent methyl protons, which will appear as a doublet around δ 1.2-1.4 ppm.

-

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum confirms the carbon skeleton.[7][8]

-

Carbonyl Carbon (C=O): δ 175-180 ppm.

-

Furan Ring Carbons: Four distinct signals are expected: C2 (bearing the aldehyde) ~δ 152-154 ppm; C5 ~δ 148-150 ppm; C4 (bearing the isopropyl group) ~δ 135-140 ppm; and C3 ~δ 115-120 ppm.

-

Isopropyl Group Carbons: Methine (CH) ~δ 28-32 ppm; Methyl (CH₃) ~δ 22-24 ppm.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

Furan Ring C=C and C-O Stretches: Multiple bands are expected in the fingerprint region (1300-1600 cm⁻¹).

-

Synthesis of 4-Isopropylfuran-2-carbaldehyde

The synthesis of 4-isopropylfuran-2-carbaldehyde is not a single-step process and typically involves the sequential introduction of the isopropyl and formyl groups onto a furan core. The strategic choice of which group to introduce first is critical, as substituent directing effects heavily influence the regioselectivity of electrophilic aromatic substitution on the furan ring. The most logical and field-proven pathway involves the initial alkylation of a furan derivative followed by formylation, which reliably directs the aldehyde to the C2 position.

Synthetic Strategy Overview

The recommended synthetic pathway proceeds in two main stages:

-

Stage 1: Friedel-Crafts Alkylation to introduce the isopropyl group onto the furan ring, yielding 2-isopropylfuran.

-

Stage 2: Vilsmeier-Haack Formylation of 2-isopropylfuran to regioselectively install the carbaldehyde group at the C5 position (which becomes the C2 position in the final named product).

Caption: High-level two-stage synthesis pathway.

Detailed Experimental Protocols

The following protocols are adapted from well-established procedures for analogous transformations on furan substrates, providing a robust and reliable methodology.[9][10][11]

Principle: This reaction proceeds via electrophilic aromatic substitution, where a Lewis acid catalyst generates an isopropyl carbocation (or a polarized complex) that is then attacked by the electron-rich furan ring.[10][11] The reaction is typically directed to the C2 position.

Materials & Reagents:

-

Furan

-

2-Chloropropane (or Propene)

-

Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid (e.g., BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under nitrogen. Cool the suspension to -20 °C using a suitable cooling bath.

-

Substrate Addition: Slowly add a solution of furan (1.0 equivalent) in anhydrous DCM to the catalyst suspension via the dropping funnel, ensuring the internal temperature does not exceed -15 °C.

-

Alkylating Agent Addition: Add 2-chloropropane (1.2 equivalents) dropwise to the stirred mixture, maintaining the temperature at -20 °C.

-

Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting furan is consumed.

-

Work-up: Quench the reaction by slowly pouring the mixture onto crushed ice. Carefully add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude 2-isopropylfuran can be purified by fractional distillation.

Principle: This reaction introduces the formyl group onto the most electron-rich, sterically accessible position of the furan ring, which is C5. The electrophile is the chloroiminium "Vilsmeier reagent," generated in situ from DMF and POCl₃.[9][12]

Materials & Reagents:

-

2-Isopropylfuran (from Stage 1)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous 1,2-Dichloroethane (DCE)

-

Sodium acetate (CH₃COONa)

-

Diethyl ether (Et₂O)

Procedure:

-

Vilsmeier Reagent Preparation: In a dry three-neck flask under a nitrogen atmosphere, cool anhydrous DMF (1.2 equivalents) to 0 °C in an ice-water bath. Add POCl₃ (1.1 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. A viscous oil or solid Vilsmeier reagent will form. Allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Formylation: Dilute the prepared reagent with anhydrous DCE. Add a solution of 2-isopropylfuran (1.0 equivalent) in DCE dropwise to the reagent, keeping the internal temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water. Add a solution of sodium acetate (3.0 equivalents) in water to hydrolyze the intermediate iminium salt. Stir vigorously for 1 hour.

-

Extraction: Extract the product from the aqueous mixture using diethyl ether (3x volumes).

-

Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent using a rotary evaporator. Purify the crude product by vacuum distillation or silica gel column chromatography to yield pure 4-isopropylfuran-2-carbaldehyde.

Caption: Vilsmeier-Haack reaction workflow.

Application in Drug Discovery: A CXCR2 Antagonist Intermediate

The primary driver for the synthesis of 4-isopropylfuran-2-carbaldehyde in the pharmaceutical sector is its utility as a key intermediate for CXCR2 antagonists.[4] The CXCR2 receptor is a validated target for inflammatory diseases, and its antagonists are being explored for conditions like COPD and in immuno-oncology.[5][13]

The 4-isopropylfuran-2-carbaldehyde moiety is typically incorporated into a larger molecular scaffold. The aldehyde group is often used to construct a core heterocyclic system, for example, through condensation with an amine-containing fragment to form a pyrimidine or a related ring system.

Caption: General synthetic utility in antagonist synthesis.

In this context, the furan ring acts as a rigid spacer and its substituents play a crucial role in the Structure-Activity Relationship (SAR). The isopropyl group can occupy a specific hydrophobic pocket within the receptor binding site, enhancing potency and selectivity. The ability to readily synthesize this specific aldehyde allows medicinal chemists to systematically explore how modifications to this region of the molecule impact its overall biological activity.

Conclusion

4-Isopropylfuran-2-carbaldehyde (CAS: 16015-07-9) is more than a simple chemical reagent; it is a strategic building block that enables the efficient construction of complex molecular architectures. Its synthesis, achievable through a logical sequence of Friedel-Crafts alkylation and Vilsmeier-Haack formylation, is robust and scalable. The well-defined physicochemical and spectroscopic properties of this compound ensure its reliable characterization and use. For drug development professionals, its role as a key precursor to a promising class of CXCR2 antagonists underscores its importance and justifies its inclusion in modern synthetic libraries. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis and application in advanced chemical research.

References

A numbered list of all sources cited in the text, including clickable URLs for verification.

-

Lirias - KU Leuven. SYNTHESIS OF CXCR2 AND CCR7 CHEMOKINE RECEPTOR ANTAGONISTS TARGETING A CONSERVED INTRACELLULAR BINDING SITE. [Link]

-

Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, 331. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]

-

Weidener, D., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1639. [Link]

-

Wikipedia. (2024). Friedel–Crafts reaction. [Link]

-

ResearchGate. (2023). A: Preparation of a key intermediate in the synthesis of CXCR antagonist 2. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0032914). [Link]

-

University of Wisconsin-Madison, Department of Chemistry. 13C-NMR Spectroscopy Chemical Shift Ranges. [Link]

-

Banday, M. H. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(72), 41513–41547. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

UNI ScholarWorks. (1936). The Friedel-Crafts Reaction with Furans. Proceedings of the Iowa Academy of Science, 43(1), Article 51. [Link]

-

Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

Van der Veken, P., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2090. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. 10(6), 184-189. [Link]

-

Broad Institute. A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. [Link]

-

ResearchGate. (2013). ChemInform Abstract: Vilsmeier Formylation and Glyoxylation Reactions of Nucleophilic Aromatic Compounds Using Pyrophosphoryl Chloride. [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. [Link]

-

Dwyer, M. P., et al. (2014). CXCR2 receptor antagonists: a medicinal chemistry perspective. Medicinal Research Reviews, 34(3), 441-477. [Link]

-

Jayaraman, G., et al. (2013). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry, 56(11), 4247-4263. [Link]

-

The Good Scents Company. 4-methyl furfural. [Link]

-

World Journal of Pharmaceutical Research. (2023). Pharmacological activity of furan derivatives. [Link]

-

Nanosistemi, Nanomateriali, Nanotehnologii. (2022). Synthesis and Characterization of Polyfurfural Nanoparticle. 20(4), 971-982. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis of CXCR2 and CCR7 chemokine receptor antagonists targeting a conserved intracellular binding site [lirias.kuleuven.be]

- 5. CXCR2 receptor antagonists: a medicinal chemistry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 13. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]

4-Isopropylfuran-2-carbaldehyde physical properties

An In-Depth Technical Guide to 4-Isopropylfuran-2-carbaldehyde: Physicochemical Properties and Synthetic Insights

This document provides a comprehensive technical overview of 4-Isopropylfuran-2-carbaldehyde (CAS No. 16015-07-9), a heterocyclic aldehyde of increasing interest in the pharmaceutical, agrochemical, and fragrance industries. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering in-depth information on its physical properties, spectroscopic signature, handling, and synthetic context. The structure of this guide is designed to logically present the core scientific data, moving from fundamental identification to practical application and safety considerations.

Core Chemical Identity and Molecular Structure

4-Isopropylfuran-2-carbaldehyde is a disubstituted furan. The furan ring, an aromatic five-membered heterocycle containing one oxygen atom, is functionalized with an aldehyde group at the C2 position and an isopropyl group at the C4 position. This substitution pattern dictates its chemical reactivity and physical properties. The aldehyde group is a key functional handle for further synthetic transformations, while the isopropyl group enhances its lipophilicity.

Table 1: Chemical Identifiers for 4-Isopropylfuran-2-carbaldehyde

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 16015-07-9 | [1][2][3] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 138.16 g/mol | [1][2][3] |

| Synonyms | 4-isopropyl-2-furaldehyde, 4-(1-methylethyl)-2-Furancarboxaldehyde | [1] |

| InChI Key | RNFIHRJWAKWIEM-UHFFFAOYSA-N |

| SMILES | CC(C)C1=COC(C=O)=C1 |[4] |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of 4-Isopropylfuran-2-carbaldehyde, with atoms numbered for clarity in spectroscopic discussions.

Caption: Standard workflow for the analytical validation of 4-Isopropylfuran-2-carbaldehyde.

Synthesis and Reactivity Insights

Understanding the synthetic origin of a molecule provides context for potential impurities and its inherent reactivity. While detailed protocols are proprietary, chemical literature suggests plausible synthetic routes.

Plausible Synthetic Pathway

The compound's structure suggests a synthesis starting from furan or a furan derivative. The aldehyde can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, a standard method for formylating electron-rich heterocycles. [5]The isopropyl group could be introduced via a Friedel-Crafts alkylation. The listed upstream products of furfural and isopropyl chloride support this logic. [1]

Caption: A plausible synthetic route to 4-Isopropylfuran-2-carbaldehyde.

Handling, Storage, and Safety

As a research chemical, proper handling of 4-Isopropylfuran-2-carbaldehyde is essential. While specific toxicology data is limited, information from structurally related aldehydes like furfural provides a basis for prudent safety measures.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][7]Avoid inhalation of vapors and contact with skin and eyes. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames. [6][7]Storage at 2-8°C is recommended to minimize degradation over time. [1]The compound is classified as a combustible liquid. [6]* First Aid:

Applications in Research and Development

4-Isopropylfuran-2-carbaldehyde serves as a versatile building block and functional ingredient in several high-value sectors.

-

Fragrance and Flavors: Its unique sweet, fruity, and woody aroma makes it a valuable component in perfumes, cosmetics, and as a flavoring agent in food products. [1][2]* Pharmaceutical Synthesis: It is a key intermediate for more complex organic molecules. [2]It has been cited in literature related to the synthesis of potential CXCR1 and CXCR2 chemokine receptor antagonists, which are targets for inflammatory diseases, and in the synthesis of complex alkaloids like dendrobine. [1]* Agrochemicals: The furan scaffold is present in many bioactive molecules, and this compound serves as a starting point for the development of new agrochemicals. [2] This guide provides a foundational understanding of 4-Isopropylfuran-2-carbaldehyde, grounded in available data and established chemical principles. For any application, researchers should supplement this information with their own experimentally determined data to ensure the highest levels of safety and scientific validity.

References

-

Cas 16015-07-9, 4-isopropylfuran-2-carbaldehyde - LookChem. [Link]

-

4-Isopropylfuran-2-Carbaldehyde - MySkinRecipes. [Link]

-

4-Isopropylfuran-2-Carbaldehyde | 16015-07-9 | C8H10O2 - Appchem. [Link]

-

Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [Link]

-

Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand - RSC Publishing. [Link]

-

4-isopropylfuran-2-carbalDehyDe|16015-07-9 - Active Biopharma Corp. [Link]

-

3-(2-Oxopropyl)furan-2-carbaldehyde | C8H8O3 | CID 22507404 - PubChem. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - ACS Publications. [Link]

-

furan-2-carbaldehyde - Stenutz. [Link]

-

4-Isopropyl-benzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

-

Thiophene-2-carboxaldehyde - Wikipedia. [Link]

Sources

- 1. Cas 16015-07-9,4-isopropylfuran-2-carbaldehyde | lookchem [lookchem.com]

- 2. 4-Isopropylfuran-2-Carbaldehyde [myskinrecipes.com]

- 3. arctomsci.com [arctomsci.com]

- 4. appchemical.com [appchemical.com]

- 5. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

4-Isopropylfuran-2-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Isopropylfuran-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-isopropylfuran-2-carbaldehyde, a key intermediate in the fragrance, pharmaceutical, and agrochemical industries.[1][2] The primary focus is on the Vilsmeier-Haack formylation, a robust and industrially scalable method for the introduction of a formyl group onto electron-rich heterocyclic systems.[3][4] Mechanistic details, step-by-step experimental protocols, and critical process parameters are discussed in depth. An alternative pathway involving ortho-metalation followed by electrophilic quench is also evaluated. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this synthesis.

Introduction and Strategic Overview

4-Isopropylfuran-2-carbaldehyde is a substituted heterocyclic aldehyde valued for its unique organoleptic properties and as a versatile building block for more complex molecular architectures.[1] The synthetic challenge lies in the regioselective introduction of a formyl (-CHO) group onto the furan ring, specifically at the C2 position, while the C4 position is occupied by an isopropyl group.

The electron-rich nature of the furan ring makes it an excellent substrate for electrophilic aromatic substitution.[5][6] The primary synthetic strategy, therefore, involves the formylation of a suitable precursor, 3-isopropylfuran. The Vilsmeier-Haack reaction is the preeminent choice for this transformation due to its high efficiency, use of readily available reagents, and generally mild conditions.[4][7]

Logical Synthesis Pathway

The most direct and efficient pathway begins with 3-isopropylfuran and proceeds via a one-step formylation reaction.

Caption: Overall synthetic workflow for 4-isopropylfuran-2-carbaldehyde.

Primary Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic and heteroaromatic compounds.[3][5] It utilizes an electrophilic iminium salt, known as the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[5][6]

Mechanism of Action

The reaction proceeds through three distinct stages:

-

Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion (the Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich furan ring of the 3-isopropylfuran substrate attacks the electrophilic carbon of the Vilsmeier reagent. For 3-substituted furans, this attack preferentially occurs at the C2 or C5 position to maintain aromatic stability in the transition state.[5] The C2 position is generally favored due to electronic and steric factors. This step disrupts the aromaticity of the furan ring, which is subsequently restored by the loss of a proton.

-

Hydrolysis: The resulting iminium salt intermediate is stable until the addition of water during the workup phase. Aqueous hydrolysis rapidly converts the iminium salt to the final aldehyde product, 4-isopropylfuran-2-carbaldehyde.

Caption: The three core stages of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of furan derivatives.[5][8]

Materials & Equipment:

-

Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

-

Ice-water bath.

-

Anhydrous N,N-Dimethylformamide (DMF).

-

Phosphorus oxychloride (POCl₃).

-

3-Isopropylfuran (substrate).

-

Anhydrous dichloromethane (DCM) or other suitable solvent.

-

Saturated sodium bicarbonate solution.

-

Saturated sodium chloride (brine) solution.

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Rotary evaporator.

-

Silica gel for column chromatography.

Procedure:

-

Vilsmeier Reagent Preparation:

-

To a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (1.5 equivalents).

-

Cool the flask in an ice bath to 0°C.

-

Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The rate of addition must be controlled to maintain the internal temperature below 10°C.

-

After the addition is complete, stir the mixture at 0°C for 30-45 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[5]

-

-

Formylation Reaction:

-

Dissolve 3-isopropylfuran (1.0 equivalent) in anhydrous DCM.

-

Add the solution of the substrate dropwise to the freshly prepared Vilsmeier reagent at 0°C.

-

After addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0°C in an ice bath.

-

CAUTION: The quenching step is exothermic. Slowly and carefully add crushed ice to the reaction mixture, followed by the cautious addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure 4-isopropylfuran-2-carbaldehyde.

-

Safety Precautions:

-

The entire procedure should be conducted in a well-ventilated fume hood.

-

Phosphorus oxychloride is highly corrosive and reacts violently with water.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The quenching process is exothermic and can release gases. Perform this step slowly and with caution.

Quantitative Data Summary

| Parameter | Condition/Value | Rationale/Reference |

| Substrate | 3-Isopropylfuran | Logical precursor for the target molecule. |

| Reagents | POCl₃, DMF | Standard, cost-effective reagents for Vilsmeier-Haack.[4][6] |

| Stoichiometry | 1.2-1.5 eq. POCl₃, 1.5-2.0 eq. DMF | A slight excess of the Vilsmeier reagent ensures complete conversion of the substrate. |

| Temperature | 0°C to Room Temp. | Initial cooling controls the exothermic formation of the Vilsmeier reagent; reaction proceeds efficiently at room temperature.[5] |

| Reaction Time | 2-4 hours | Typically sufficient for complete reaction as monitored by TLC. |

| Expected Yield | 70-90% | Formylation of furans is generally high-yielding.[7] |

Alternative Pathway: Ortho-Metalation and Formylation

An alternative strategy for the regioselective formylation of 3-isopropylfuran is directed ortho-metalation (DoM), followed by quenching with an electrophilic formylating agent.[9]

Mechanistic Rationale

This two-step method relies on the ability of certain directing groups to facilitate deprotonation at an adjacent position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[9][10] The furan ring oxygen can direct the lithiation to the C2 position.

-

Lithiation: 3-Isopropylfuran is treated with n-BuLi at low temperature (e.g., -78°C). The strong base selectively abstracts the proton at the C2 position, forming a 2-lithio-3-isopropylfuran intermediate.

-

Electrophilic Quench: The highly nucleophilic organolithium intermediate is then treated with an electrophilic formylating agent, such as DMF. The lithium-anion attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, collapses to the desired aldehyde.[10]

Caption: Workflow for the metalation-formylation synthesis route.

Comparative Analysis

| Feature | Vilsmeier-Haack Reaction | Ortho-Metalation Route |

| Conditions | Mild (0°C to RT) | Cryogenic (-78°C) |

| Reagents | POCl₃, DMF (corrosive but common) | n-BuLi (pyrophoric), DMF |

| Scalability | Highly scalable, industrially proven | More challenging to scale due to cryogenic temperatures and pyrophoric reagents. |

| Selectivity | Generally high for C2 position. | Highly regioselective, controlled by the initial lithiation step. |

| Functional Group Tolerance | Good, but sensitive to strong acids. | Intolerant of acidic protons or electrophilic functional groups on the substrate. |

Characterization

The identity and purity of the synthesized 4-isopropylfuran-2-carbaldehyde should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure, including the position of the isopropyl and formyl groups on the furan ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O stretch (approx. 1670-1690 cm⁻¹) and C-H stretch (approx. 2720 and 2820 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

- BenchChem. (n.d.). Vilsmeier-Haack Formylation of 3-Fluorophenylfuran.

- MDPI. (2023).

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- International Journal of Scientific Research in Science and Technology. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.

- RSC Publishing. (n.d.). Preparation of substituted furan- and thiophen-2-carbaldehydes.

- MySkinRecipes. (n.d.). 4-Isopropylfuran-2-Carbaldehyde.

- LookChem. (n.d.). Cas 16015-07-9, 4-isopropylfuran-2-carbaldehyde.

- Organic-Chemistry.org. (n.d.).

- ScienceDirect. (n.d.).

Sources

- 1. 4-Isopropylfuran-2-Carbaldehyde [myskinrecipes.com]

- 2. lookchem.com [lookchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Formylation - Common Conditions [commonorganicchemistry.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

Spectroscopic Characterization of 4-Isopropylfuran-2-carbaldehyde: A Predictive and Interpretive Guide

Introduction

4-Isopropylfuran-2-carbaldehyde is a substituted furan derivative with applications in the fragrance and flavor industry, valued for its sweet, fruity, and slightly woody aroma.[1] It also serves as a key intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural confirmation in these applications.

While experimental spectroscopic data for 4-isopropylfuran-2-carbaldehyde is not extensively available in peer-reviewed literature or public databases, a robust and accurate prediction of its spectral features can be derived from the well-documented spectroscopy of furan, furan-2-carbaldehyde (furfural), and other alkyl-substituted furans. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-isopropylfuran-2-carbaldehyde, grounded in the established principles of spectroscopic interpretation and supported by data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-isopropylfuran-2-carbaldehyde, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern and the electronic environment of the furan ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 4-isopropylfuran-2-carbaldehyde is expected to show distinct signals for the aldehyde proton, the two remaining protons on the furan ring, and the protons of the isopropyl group. The chemical shifts are predicted based on the data for furan-2-carbaldehyde, with adjustments for the electron-donating effect of the isopropyl group at the 4-position.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 9.7 | s (singlet) | - |

| H-5 (furan ring) | 7.5 - 7.7 | s (singlet) | - |

| H-3 (furan ring) | 7.1 - 7.3 | s (singlet) | - |

| Isopropyl (-CH) | 3.0 - 3.3 | septet | ~7.0 |

| Isopropyl (-CH₃) | 1.2 - 1.4 | d (doublet) | ~7.0 |

Interpretation and Rationale:

-

Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet in the range of 9.5-9.7 ppm. This is consistent with the chemical shift of the aldehyde proton in furan-2-carbaldehyde.[2]

-

Furan Ring Protons: In furan-2-carbaldehyde, the H-3, H-4, and H-5 protons show a characteristic coupling pattern. However, in 4-isopropylfuran-2-carbaldehyde, the substitution at the 4-position means that H-3 and H-5 will appear as singlets, as they are no longer adjacent to other protons on the ring. The electron-donating isopropyl group is expected to cause a slight upfield shift of the ring protons compared to furan-2-carbaldehyde.

-

Isopropyl Group Protons: The isopropyl group will present as a classic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The septet arises from the coupling of the methine proton with the six methyl protons, and the doublet is due to the coupling of the methyl protons with the single methine proton, both with a coupling constant of approximately 7.0 Hz.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts are predicted based on the data for furan-2-carbaldehyde and the known effects of an isopropyl substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 175 - 180 |

| C-2 (furan ring) | 150 - 155 |

| C-5 (furan ring) | 145 - 150 |

| C-4 (furan ring) | 135 - 140 |

| C-3 (furan ring) | 118 - 122 |

| -CH (isopropyl) | 25 - 30 |

| -CH₃ (isopropyl) | 20 - 25 |

Interpretation and Rationale:

-

Carbonyl Carbon: The aldehyde carbonyl carbon is expected to be the most downfield signal, appearing in the 175-180 ppm region.

-

Furan Ring Carbons: The carbons of the furan ring will have distinct chemical shifts. C-2, being attached to the electron-withdrawing aldehyde group, will be the most downfield of the ring carbons. C-4, bearing the isopropyl group, will also be significantly downfield. C-3 and C-5 will be at higher field.

-

Isopropyl Group Carbons: The methine and methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum, typically between 20 and 30 ppm.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-isopropylfuran-2-carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire several hundred to a few thousand scans, as the ¹³C nucleus is less sensitive.

-

Set the spectral width to cover the range of 0-200 ppm.

-

-

Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-isopropylfuran-2-carbaldehyde will be dominated by absorptions from the carbonyl group, the furan ring, and the C-H bonds of the alkyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C-H stretch (sp², furan) | 3100-3150 | Medium |

| C-H stretch (sp³, isopropyl) | 2850-2970 | Strong |

| C=O stretch (aldehyde) | 1670-1690 | Strong |

| C=C stretch (furan ring) | ~1580 and ~1470 | Medium-Strong |

| C-O-C stretch (furan ring) | 1000-1250 | Strong |

Interpretation and Rationale:

-

Carbonyl Stretch: A very strong and sharp absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration of the conjugated aldehyde.

-

C-H Stretches: The spectrum will show multiple C-H stretching bands. The sp² C-H stretches of the furan ring will appear above 3000 cm⁻¹. The sp³ C-H stretches of the isopropyl group will be observed as strong bands just below 3000 cm⁻¹. The characteristic aldehyde C-H stretch will appear as two weaker bands around 2830 cm⁻¹ and 2730 cm⁻¹ (Fermi resonance).

-

Furan Ring Vibrations: The furan ring will exhibit characteristic C=C stretching vibrations around 1580 and 1470 cm⁻¹. A strong C-O-C stretching band is also expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.[3]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: No specific sample preparation is needed for a liquid sample when using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum. This will be subtracted from the sample spectrum to remove atmospheric contributions (CO₂ and water vapor).

-

Sample Spectrum Acquisition: Place a small drop of 4-isopropylfuran-2-carbaldehyde onto the ATR crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically perform the background subtraction. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 138, corresponding to the molecular weight of C₈H₁₀O₂. Due to the relative stability of the aromatic furan ring, this peak should be reasonably intense.

-

Key Fragmentation Pathways:

-

Loss of H·: A peak at m/z = 137 (M-1) is expected due to the loss of the aldehydic hydrogen radical.

-

Loss of ·CHO: A significant peak at m/z = 109 (M-29) is anticipated from the loss of the formyl radical.

-

Loss of Isopropyl Group: Cleavage of the isopropyl group would lead to a fragment at m/z = 95 (M-43).

-

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, leading to characteristic ions at lower m/z values, such as m/z = 39.[4]

-

| m/z | Predicted Fragment |

| 138 | [M]⁺ |

| 137 | [M - H]⁺ |

| 109 | [M - CHO]⁺ |

| 95 | [M - C₃H₇]⁺ |

Experimental Protocol: Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of 4-isopropylfuran-2-carbaldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Use a temperature program to ensure good separation of the analyte from any impurities.

-

-

MS Detection (EI):

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

The mass analyzer (e.g., a quadrupole) will scan a mass range, for instance, from m/z 35 to 200.

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions to confirm the structure.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 4-isopropylfuran-2-carbaldehyde.

Caption: Workflow for the spectroscopic characterization of 4-isopropylfuran-2-carbaldehyde.

References

- BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives.

-

ResearchGate. (2025). Some characteristic infra-red absorption frequencies of furan compounds. I. Retrieved from [Link]

-

LookChem. (n.d.). Cas 16015-07-9, 4-isopropylfuran-2-carbaldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). Millimeter-Wave and High-Resolution Infrared Spectroscopy of 2-Furonitrile: A Highly Polar Substituted Furan. The Journal of Physical Chemistry A. Retrieved from [Link]

-

PubMed. (1999). [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi, 19(1), 32-4. Retrieved from [Link]

-

Royal Society of Chemistry. (1965). Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. Journal of the Chemical Society (Resumed). Retrieved from [Link]

-

ResearchGate. (n.d.). depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic.... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from [Link]

-

PMC. (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 4-Isopropylfuran-2-Carbaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Reactivity of 4-Substituted Furan-2-carbaldehydes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-carbaldehydes, particularly those substituted at the C4 position, are pivotal heterocyclic building blocks in organic synthesis and medicinal chemistry. The nature of the C4-substituent profoundly modulates the electronic and steric environment of the furan scaffold, dictating the reactivity of both the aldehyde functional group and the aromatic ring. This guide provides a comprehensive technical analysis of these effects, synthesizing mechanistic principles with practical, field-proven insights. We will explore the influence of 4-substituents on key reaction classes—including reactions at the carbonyl group and transformations involving the furan ring—supported by detailed protocols and comparative data. This document serves as an authoritative resource for chemists aiming to strategically leverage the nuanced reactivity of these versatile synthons in the design and execution of complex molecular syntheses.

Introduction: The Strategic Importance of the C4-Position

The furan ring is an electron-rich aromatic heterocycle that serves as a versatile synthon in synthetic chemistry.[1][2] The aldehyde group at the C2 position, as seen in furfural, introduces a key electrophilic center and deactivates the ring towards electrophilic attack.[3][4] While substitutions at the C5 position are common, functionalization at the C4 position offers a unique handle to fine-tune the molecule's reactivity.

A substituent at the C4 position can exert powerful inductive and resonance effects that are transmitted through the heterocyclic system, directly impacting:

-

The Electrophilicity of the C2-Aldehyde: Influencing rates and outcomes of nucleophilic additions and condensation reactions.

-

The Nucleophilicity of the Furan Ring: Modulating the feasibility and regioselectivity of electrophilic aromatic substitution and the diene character in cycloaddition reactions.

Understanding this interplay is critical for predicting reaction outcomes and designing rational synthetic routes.

Electronic Landscape: How C4-Substituents Dictate Reactivity

The reactivity of 4-substituted furan-2-carbaldehydes is a direct consequence of the electronic nature of the C4-substituent, which can be broadly categorized as either electron-donating (EDG) or electron-withdrawing (EWG).

-

Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the furan ring through inductive (+I) and/or resonance (+M) effects. This enhancement of ring nucleophilicity facilitates electrophilic attack, primarily at the C5 position. Conversely, an EDG at C4 slightly reduces the electrophilicity of the C2-aldehyde carbonyl by donating electron density into the ring system.

-

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or acyl groups strongly decrease the ring's electron density via inductive (-I) and resonance (-M) effects. This deactivation makes electrophilic substitution on the furan ring exceedingly difficult.[3] However, the withdrawal of electron density enhances the partial positive charge on the C2-carbonyl carbon, making the aldehyde group significantly more reactive towards nucleophiles.

This dichotomy is central to the synthetic utility of these compounds.

Key Reaction Classes & Mechanistic Insights

Reactions at the Aldehyde Group

The C2-carbaldehyde is a primary site for a multitude of transformations. The C4-substituent acts as a remote modulator of its reactivity.

Condensation reactions, such as the Erlenmeyer-Plöchl reaction with hippuric acid, showcase the aldehyde's reactivity.[5] These reactions proceed via nucleophilic attack on the carbonyl carbon, and their efficiency can be influenced by the electronic environment.

For instance, in the synthesis of 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, various substituted furan-2-carboxaldehydes are condensed with hippuric acid.[5][6] While a direct comparison of C4-substituted derivatives is not detailed in the provided literature, the principle holds that a C4-EWG would accelerate the initial nucleophilic attack, potentially leading to faster reaction times or improved yields under milder conditions. Conversely, a C4-EDG would slightly disfavor this step.

dot digraph "Workflow_Condensation_Reaction" { graph [fontname="Arial", fontsize=10, splines=ortho, nodesep=0.8, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

sub [label="4-Substituted\nfuran-2-carbaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="Hippuric Acid,\nAcetic Anhydride, NaOAc", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction Vessel\n(Conventional or Microwave)", shape=cylinder, fillcolor="#E8F0FE", fontcolor="#202124"]; workup [label="Workup\n(Filtration, Washing)", fillcolor="#E6F4EA", fontcolor="#202124"]; purify [label="Purification\n(Crystallization)", fillcolor="#E6F4EA", fontcolor="#202124"]; product [label="Final Product:\nOxazolone Derivative", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sub -> reaction; reagent -> reaction; reaction -> workup [label="Cooling"]; workup -> purify; purify -> product; } caption [label="Fig. 1: General workflow for Erlenmeyer-Plöchl condensation.", fontname="Arial", fontsize=9];

The aldehyde group can be readily oxidized to the corresponding 2-furoic acid. This transformation is crucial for accessing another class of valuable intermediates. Catalytic systems, often employing noble metals or specialized catalysts like Titanium Silicate (TS-1) with an oxidant such as H₂O₂, are highly effective.[7][8][9]

The influence of a C4-substituent on the oxidation is primarily electronic. An EDG at C4 can increase the susceptibility of the furan ring to oxidative degradation under harsh conditions, necessitating milder reagents. Conversely, an EWG at C4 deactivates the ring, making it more robust and potentially allowing for more forceful oxidation conditions focused solely on the aldehyde. For example, the oxidation of furfural to maleic acid demonstrates that the furan ring itself is susceptible to oxidation.[8] A C4-EWG would likely hinder this ring-opening pathway, favoring the formation of the carboxylic acid.

| Reactant | Catalyst System | Oxidant | Product | Yield | Reference |

| Furfural | TS-1 / Acetic Acid | H₂O₂ | Maleic Acid | 59% | [7] |

| Furfural | Ag/TiO₂ | Air (O₂) | Furoic Acid | >98% | [10] |

| HMF | Au, Pt, or Pd based | O₂ | 2,5-Furandicarboxylic acid | Variable | |

| Table 1: Representative Oxidation Reactions of Furfural Derivatives. |

The reduction of the aldehyde to a primary alcohol (furfuryl alcohol derivative) is a fundamental transformation. This is typically achieved with hydride reagents like NaBH₄ or through catalytic hydrogenation.[4][11] The electronic nature of the C4-substituent has a less pronounced effect on these powerful reduction methods but can influence catalyst-substrate interactions in heterogeneous catalysis. An EWG can sometimes increase the rate of hydride delivery by enhancing the electrophilicity of the carbonyl carbon.

Reactions Involving the Furan Ring

The aromatic furan ring, while less aromatic than benzene, engages in characteristic reactions that are heavily influenced by its substituents.[12]

Furan is highly reactive towards electrophiles, with substitution strongly favoring the C5 (α) position.[12][13][14] In 4-substituted furan-2-carbaldehydes, the landscape is altered:

-

The C2-aldehyde is a powerful deactivating group, directing incoming electrophiles away from the C3 position and primarily towards C5.[3][15]

-

The C4-substituent exerts the dominant directing effect for any potential substitution.

-

An EDG at C4 will activate the C5 position, making it the unequivocal site for electrophilic attack.

-

An EWG at C4 will deactivate the entire ring, making electrophilic substitution extremely challenging.[3] In the case of 4-nitro-2-furancarboxaldehyde, the ring is substituted with two potent EWGs, rendering it highly unreactive to standard electrophilic substitution conditions.[3] Any potential, albeit difficult, substitution is theoretically directed to the C5 position, the only site not electronically disfavored by both groups.[3]

-

dot digraph "Electrophilic_Substitution" { graph [fontname="Arial", fontsize=10]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#EA4335"];

furan [label=<

O

5 4-R

2-CHO 3

];

E_plus [label="E+", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; note1 [label="If R = EDG (e.g., -CH₃, -OCH₃)\nAttack at C5 is favored.", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; note2 [label="If R = EWG (e.g., -NO₂)\nRing is highly deactivated.\nAttack is disfavored.", shape=note, fillcolor="#FCE8E6", fontcolor="#202124"];

E_plus -> furan:c5 [label="Major Pathway"]; } caption [label="Fig. 2: Regioselectivity in Electrophilic Substitution.", fontname="Arial", fontsize=9];

The furan ring can act as a 1,3-diene in Diels-Alder [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles.[1][16] This reactivity is a direct measure of its aromaticity; less aromatic character corresponds to greater diene-like behavior.

-

An EDG at C4 increases the electron density of the diene system, generally accelerating the rate of the Diels-Alder reaction.

-

An EWG at C4 decreases the electron density, making the furan a poorer diene and thus less reactive in cycloadditions.[17] This reduced reactivity is a significant challenge, as many readily available furans, like furfural derivatives, fall into this category.[16]

Recent strategies have employed intramolecular approaches to overcome the low reactivity of furfural-derived dienes, showcasing the synthetic potential of these adducts.[16]

Representative Experimental Protocols

Protocol: Synthesis of 5-(2-Bromophenyl)furan-2-carbaldehyde via Meerwein Arylation

This protocol demonstrates a common method for introducing a C5-substituent, which serves as a precursor for studying further reactions.[2][5] Although this example shows C5 substitution, the principles of diazotization and radical addition are fundamental.

Materials:

-

2-Bromoaniline (21.5 g, 0.136 mol)

-

Concentrated HCl (33.7 mL)

-

Sodium Nitrite (9.5 g, 0.138 mol)

-

Furan-2-carbaldehyde (15.4 g, 0.16 mol)

-

CuCl₂·2H₂O (5 g, 0.04 mol)

-

Deionized Water

Procedure:

-

Dissolve 2-bromoaniline in a mixture of concentrated HCl and H₂O (22.5 mL).

-

Cool the solution to 0°C in an ice bath.

-

Perform diazotization by the slow, dropwise addition of a solution of sodium nitrite in H₂O (25 mL), maintaining the temperature between 0-5°C.

-

Stir the resulting diazonium salt solution for an additional 10 minutes at 0-5°C, then filter.

-

To the filtrate, add furan-2-carbaldehyde in H₂O (50 mL) followed by a solution of CuCl₂·2H₂O in H₂O (25 mL), keeping the temperature between 10-15°C.

-

Slowly warm the reaction mixture to 40°C and stir at this temperature for 4 hours.

-

Collect the resulting solid product by suction filtration.

-

Wash the solid with water and a 5% aqueous solution of sodium hydrogen carbonate.

-

Purify the crude product by steam distillation followed by crystallization.[6]

Protocol: General Procedure for Oxidation to Furoic Acid using Ag/TiO₂

This protocol illustrates a green, efficient method for the selective oxidation of the aldehyde group under mild conditions.[10]

Materials:

-

Substituted Furan-2-carbaldehyde (e.g., 0.1 mol L⁻¹ solution)

-

Ag/TiO₂ catalyst

-

Base (e.g., NaOH, 1 equivalent)

-

Solvent (Water)

-

Pressurized Air or O₂ source

Procedure:

-

Charge a suitable pressure reactor with an aqueous solution of the furan-2-carbaldehyde, the Ag/TiO₂ catalyst, and the base.

-

Seal the reactor and pressurize with air (e.g., 15 bar).

-

Stir the reaction mixture vigorously at room temperature (25°C) for 3-5 hours.

-

Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC.

-

Upon completion, depressurize the reactor, remove the catalyst by filtration.

-

Acidify the filtrate to precipitate the furoic acid product.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Conclusion

The substituent at the C4 position of furan-2-carbaldehyde is a powerful determinant of the molecule's overall reactivity. By strategically choosing an electron-donating or electron-withdrawing group, a researcher can selectively enhance or suppress reactivity at either the C2-aldehyde or the furan ring. Electron-withdrawing groups activate the aldehyde for nucleophilic attack while deactivating the ring, whereas electron-donating groups have the opposite effect, activating the ring for electrophilic substitution. This nuanced understanding allows for the rational design of complex synthetic pathways and the targeted development of novel molecules for applications in pharmaceuticals and materials science.

References

-

Krutoshikova, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. Available at: [Link]

-

Padwa, A. (Ed.). [4+2] Cycloaddition Chemistry of Substituted Furans. ResearchGate. Available at: [Link]

-

Krutoshikova, A., et al. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]

- Al-Shaikh, M. A., et al. (n.d.). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Source Not Available.

-

Mariscal, R., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega. Available at: [Link]

-

Mariscal, R., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PMC. Available at: [Link]

-

Quora. (2017). Why does furan undergo a cycloaddition reaction? Quora. Available at: [Link]

-

Li, Y., et al. (2024). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Nature Communications. Available at: [Link]

-

Mann, J., et al. (1987). Cycloaddition reactions of polysubstituted furans with oxyallyl carbocations. Sci-Hub. Available at: [Link]

-

Wang, J., et al. (n.d.). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. PMC. Available at: [Link]

-

Mariscal, R., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. PubMed. Available at: [Link]

-

Aprile, C., et al. (2024). Exploring catalytic oxidation pathways of furfural and 5-hydroxymethyl furfural into carboxylic acids using Au, Pt, and Pd catalysts: a comprehensive review. RSC Publishing. Available at: [Link]

-

Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions? Quora. Available at: [Link]

- Author Not Available. (n.d.).

-

Plietker, B., et al. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Available at: [Link]

- Author Not Available. (n.d.). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand. Source Not Available.

-

Peterson, L. A. (n.d.). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]

-

Zhang, Q., et al. (n.d.). Regiochemical effects of furan substitution on the electronic properties and solid-state structure of partial fused-ring oligothiophenes. PubMed. Available at: [Link]

-

YouTube. (2021). Reactivity of Furan, Pyrrole and Thiophene. YouTube. Available at: [Link]

-

Afonin, A. V., et al. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. Available at: [Link]

-

Krutoshikova, A., et al. (2004). Reaction of substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes with hippuric acid. Semantic Scholar. Available at: [Link]

-

Erdenebileg, U., et al. (n.d.). Synthesis and Reactivity of 4-Amino-Substituted Furfurals. ACS Figshare. Available at: [Link]

-

NTA. (2025). Syllabus for Chemistry (SCQP08). National Testing Agency. Available at: [Link]

-

Mariscal, R., et al. (n.d.). Furfural: A renewable and versatile platform molecule for the synthesis of chemicals and fuels. Digital CSIC. Available at: [Link]

-

De Clippel, F., et al. (2023). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical adde. DSpace. Available at: [Link]

-

Pino, N., et al. (2019). Thermochemistry and kinetic analysis for the conversion of furfural to valuable added products. PubMed. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Thermochemistry and kinetic analysis for the conversion of furfural to valuable added products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Stability of 4-Isopropylfuran-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Nuances of a Substituted Furan Aldehyde

4-Isopropylfuran-2-carbaldehyde, a heterocyclic aldehyde, presents a unique combination of a reactive aldehyde functional group and an aromatic furan ring bearing an isopropyl substituent. This structure, while synthetically useful, is predisposed to a variety of degradation pathways that can impact its purity, potency, and safety profile in research and pharmaceutical applications. This guide provides a comprehensive technical overview of the chemical stability of 4-Isopropylfuran-2-carbaldehyde, offering insights into its degradation mechanisms, recommended handling and storage protocols, and robust analytical methodologies for stability assessment. The information presented herein is synthesized from established principles of organic chemistry and data from structurally related furan derivatives, providing a predictive and practical framework for ensuring the integrity of this valuable chemical entity.

The Intrinsic Instability: A Tale of Two Functional Groups

The chemical stability of 4-Isopropylfuran-2-carbaldehyde is fundamentally governed by the interplay between its furan ring and the aldehyde group. Both moieties are susceptible to degradation, particularly through oxidation and polymerization. The isopropyl group at the 4-position, being an electron-donating group, can further influence the reactivity of the furan ring.

Oxidation: The Primary Degradation Pathway

The aldehyde group is highly susceptible to oxidation, readily converting to a carboxylic acid (4-isopropyl-2-furoic acid) in the presence of atmospheric oxygen.[1] This process can be accelerated by exposure to light and elevated temperatures. The furan ring itself is also prone to oxidation, which can lead to ring-opening and the formation of various byproducts. Studies on alkylated furans have shown they possess very low oxidative stability, leading to the formation of highly polar ring-opening products and potentially dangerous organic peroxides.[2][3]

Polymerization: A Complex Cascade

Furan and its derivatives are known to undergo polymerization, especially under acidic conditions.[1] The aldehyde group can also participate in polymerization reactions. The presence of any acidic impurities, including the carboxylic acid formed from oxidation, can significantly accelerate the polymerization process, leading to the formation of insoluble gums and discoloration of the material.[2][3]

Influence of the Isopropyl Substituent

The electron-donating nature of the isopropyl group at the 4-position can increase the electron density of the furan ring, potentially making it more susceptible to electrophilic attack and certain oxidative pathways. However, in some contexts, alkylation of the furan ring has been shown to improve stability by minimizing the formation of secondary condensation byproducts.[4] A thorough understanding of the specific reaction conditions is therefore crucial to predicting the influence of the isopropyl group on stability.

Degradation Pathways and Mechanisms

The degradation of 4-Isopropylfuran-2-carbaldehyde can proceed through several interconnected pathways. A foundational understanding of these mechanisms is critical for developing effective stabilization strategies.

Caption: Major degradation pathways of 4-Isopropylfuran-2-carbaldehyde.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of 4-Isopropylfuran-2-carbaldehyde, strict adherence to proper storage and handling procedures is paramount.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | Reduces the rate of oxidative and polymerization reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen)[5] | Prevents oxidation of the aldehyde and furan ring. |

| Light | Protection from light (Amber vials/darkness)[1] | Minimizes light-catalyzed oxidation. |

| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to air and moisture. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases[1] | These can catalyze rapid degradation and polymerization. |

Experimental Protocols for Stability Assessment

A robust assessment of the chemical stability of 4-Isopropylfuran-2-carbaldehyde requires a multi-faceted approach, including forced degradation studies and the use of stability-indicating analytical methods.[6][7][8]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[6][7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

-

Sample Preparation: Prepare solutions of 4-Isopropylfuran-2-carbaldehyde in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Add an equal volume of 0.1 M HCl and heat at 60°C.

-

Basic: Add an equal volume of 0.1 M NaOH and heat at 60°C.

-

Oxidative: Add an equal volume of 3% H₂O₂ and keep at room temperature.

-

Thermal: Store the solid compound in an oven at 80°C.

-

Photolytic: Expose the solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating method (see section 4.2).

Stability-Indicating Analytical Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[9]

Reverse-phase HPLC with UV detection is the most common technique for stability testing of furan derivatives.[10][11][12]

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | Diode Array Detector (DAD) at 280 nm |

| Injection Volume | 10 µL |

GC-MS is a powerful tool for the identification of volatile degradation products.[13][14][15]

Table 3: Example GC-MS Method Parameters

| Parameter | Condition |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | 35-400 amu |

NMR spectroscopy is invaluable for the structural elucidation of unknown degradation products.[5][16][17] Both ¹H and ¹³C NMR can provide detailed structural information.

Conclusion: A Proactive Approach to Stability

The chemical stability of 4-Isopropylfuran-2-carbaldehyde is a critical parameter that demands careful consideration throughout its lifecycle, from synthesis and purification to storage and application. Its inherent susceptibility to oxidation and polymerization necessitates a proactive approach to handling and storage, including the use of inert atmospheres, protection from light, and refrigerated conditions. A comprehensive understanding of its degradation pathways, facilitated by forced degradation studies and the implementation of robust, stability-indicating analytical methods such as HPLC and GC-MS, is essential for ensuring the quality, safety, and efficacy of this compound in research and drug development. By adhering to the principles and protocols outlined in this guide, researchers and scientists can effectively manage the stability challenges associated with 4-Isopropylfuran-2-carbaldehyde and maintain its integrity for their intended applications.

References

- Christensen, E., et al. (2014). Experimental and Theoretical Study of Oxidative Stability of Alkylated Furans Used as Gasoline Blend Components. Energy & Fuels, 28(4), 2843-2853.

- de la Puente, U., et al. (2022). Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. ACS Sustainable Chemistry & Engineering, 10(8), 2689-2699.

- Stark, T., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1654.

- García-Sancho, C., et al. (2018). Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions.

-

CPAChem. (2023). Safety data sheet - Furan. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. Retrieved from [Link]

- Al-Otaibi, A. A., & El-Azab, A. S. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 52(2), 58-65.

- Tosi, E., et al. (2017). A direct RP-HPLC method for the determination of furanic aldehydes and acids in honey. Food Chemistry, 224, 204-210.

- McReynolds, B. T., et al. (2021). 1H-NMR for the furan prepolymer and its precursors.

- Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 35(5), 58-67.

-

SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Huang, T. Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1935.

- Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-168.